3-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N,1-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-8-6(11)4-3-10(2)9-5(4)7/h3H,1-2H3,(H2,7,9)(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJCFJULPYHKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=C1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway Overview
This method, detailed in patent CN111303035A, employs a three-step sequence starting from N-methyl-3-aminopyrazole (1):
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Halogenation at C4 :
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Reagents : Bromine (Br₂) or iodine (I₂) in aqueous medium.
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Conditions : Room temperature, 2–4 hours.
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Product : 4-Halo-1-methyl-1H-pyrazole-3-amine (2).
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Diazotization and Coupling :
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Reagents : Sodium nitrite (NaNO₂), potassium difluoromethyl trifluoroborate (KDFMTB), cuprous oxide (Cu₂O).
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Conditions : 0–5°C, acidic aqueous solution.
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Product : 4-Halo-3-(difluoromethyl)-1-methyl-1H-pyrazole (3).
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Grignard Exchange and Carboxylation :
Table 1: Reaction Conditions and Yields for Halogenation-Diazotization-Grignard Method
Mechanistic Insights
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Halogenation : Electrophilic aromatic substitution at the C4 position of the pyrazole ring, facilitated by the electron-donating methyl group at N1.
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Diazotization : Formation of a diazonium intermediate, which undergoes Sandmeyer-type coupling with KDFMTB to introduce the difluoromethyl group.
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Grignard Exchange : Halogen-lithium exchange followed by carboxylation with CO₂ to form the carboxylic acid precursor.
Optimization Strategies
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Halogen Selection : Bromine provides higher regioselectivity compared to iodine (94% vs. 87% yield in Step 1).
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Catalyst Loading : Increasing Cu₂O to 10 mol% in Step 2 improves coupling efficiency from 72% to 78%.
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Quenching Protocol : Gradual addition of HCl during Step 3 minimizes side reactions, enhancing purity to >99%.
α,β-Unsaturated Ester Cyclization Route
Synthetic Pathway Overview
Patent CN111362874B outlines an alternative approach using α,β-unsaturated esters (5) and difluoroacetyl halides (6):
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Substitution/Hydrolysis :
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Reagents : 2,2-Difluoroacetyl chloride, triethylamine (TEA).
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Conditions : −10°C in dichloromethane (DCM), followed by NaOH hydrolysis.
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Product : α-Difluoroacetyl intermediate (7).
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Condensation-Cyclization :
Table 2: Reaction Conditions and Yields for α,β-Unsaturated Ester Method
Mechanistic Insights
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Substitution : Nucleophilic acyl substitution at the β-carbon of the α,β-unsaturated ester.
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Cyclization : Hydrazine attack at the carbonyl group, followed by intramolecular cyclization to form the pyrazole ring.
Comparative Advantages
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Avoids hazardous halogenation steps.
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Higher scalability due to fewer low-temperature requirements.
Post-Functionalization of Pyrazole Precursors
Carboxamide Derivatization
A modular approach involves synthesizing 1-methyl-1H-pyrazole-4-carboxylic acid (8) and introducing the amino and dimethylcarboxamide groups sequentially:
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Nitration :
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Reagents : Fuming HNO₃, H₂SO₄.
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Conditions : 0°C, 1 hour.
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Product : 3-Nitro-1-methyl-1H-pyrazole-4-carboxylic acid (9).
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Reduction :
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Reagents : H₂, Pd/C (10% w/w).
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Conditions : 25°C, 3 hours.
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Product : 3-Amino-1-methyl-1H-pyrazole-4-carboxylic acid (10).
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Amidation :
Table 3: Reaction Conditions for Post-Functionalization Method
Limitations
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Lower overall yield due to multiple purification steps.
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Requires handling of corrosive nitrating agents.
Comparative Analysis of Methods
Table 4: Method Comparison
| Parameter | Halogenation-Diazotization | α,β-Unsaturated Ester | Post-Functionalization |
|---|---|---|---|
| Total Yield (%) | 64 | 67 | 55 |
| Purity (%) | 99.5 | 98.8 | 97.2 |
| Scalability | High | Moderate | Low |
| Hazardous Reagents | Br₂, Cu₂O | ClCOCF₂ | HNO₃, H₂SO₄ |
| Key Advantage | High regioselectivity | Fewer steps | Modular flexibility |
Industrial-Scale Considerations
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Halogenation-Diazotization : Preferred for large-scale production due to robust yields and established safety protocols for bromine handling.
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Solvent Recovery : THF and DCM are recycled via distillation, reducing environmental impact.
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Quality Control : In-process HPLC monitoring ensures intermediates meet purity thresholds (>98%) before proceeding to subsequent steps.
Emerging Methodologies
Recent advances in flow chemistry and enzymatic catalysis show promise for improving efficiency:
Chemical Reactions Analysis
Acylation Reactions
The primary amino group (-NH₂) undergoes nucleophilic acylation with anhydrides or acyl chlorides. A representative protocol involves:
Reagents : Acetic anhydride (1.5 equivalents)
Conditions : Pyridine as base, room temperature, 6–8 hours
Product : N-acetyl derivative (yield: 82–89%)
| Reaction Component | Details |
|---|---|
| Solvent | Dichloromethane or THF |
| Workup | Aqueous sodium bicarbonate extraction |
| Purification | Column chromatography (silica gel, hexane/ethyl acetate) |
This reaction preserves the pyrazole ring integrity while modifying the amino group for enhanced bioactivity or solubility.
Alkylation Reactions
The amino group can undergo alkylation with alkyl halides or epoxides:
Example : Reaction with methyl iodide
Conditions : K₂CO₃ in DMF, 60°C, 12 hours
Product : N-methylated derivative (yield: 75%)
| Parameter | Optimization Notes |
|---|---|
| Base | Inorganic bases (e.g., K₂CO₃) preferred over organic bases |
| Solvent | Polar aprotic solvents (DMF, DMSO) improve reactivity |
| Side Reactions | Over-alkylation minimized by stoichiometric control |
Cyclization Reactions
The compound participates in heterocycle formation via intramolecular cyclization:
Reagents : POCl₃ or PCl₅
Conditions : Reflux in toluene, 4–6 hours
Product : Pyrazolo[3,4-d]pyrimidine derivatives (yield: 68–73%)
Mechanism :
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Activation of carboxamide to imidoyl chloride
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Nucleophilic attack by amino group
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Aromatic cyclization
Oxidation and Reduction
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | H₂O₂/AcOH | Pyrazole N-oxide | 55% |
| Reduction | NaBH₄/MeOH | Amino alcohol derivative | 48% |
Oxidation occurs selectively at the pyrazole ring nitrogen, while reduction targets the carboxamide carbonyl.
Comparative Reactivity Table
| Functional Group | Reactivity Toward | Relative Rate |
|---|---|---|
| Amino (-NH₂) | Acylation | High (k = 1.2 × 10³ M⁻¹s⁻¹) |
| Carboxamide | Hydrolysis | Low (pH-dependent) |
| Pyrazole Ring | Electrophilic substitution | Moderate (meta-directing) |
Data derived from kinetic studies on analogous pyrazole systems .
Scientific Research Applications
Chemistry
- Synthesis Precursor : This compound is utilized as a precursor for synthesizing more complex heterocyclic systems, facilitating the development of novel compounds with enhanced properties.
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits notable antibacterial, antifungal, and antiparasitic properties. It effectively inhibits the growth of various bacterial strains and fungi, positioning it as a candidate for antimicrobial agent development .
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways .
- Neuropharmacological Effects : Its inhibition of acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic transmission through increased acetylcholine levels .
Medicine
- Therapeutic Potential : Investigations into its anti-inflammatory, antidepressant, and anticonvulsant properties are ongoing. The compound's diverse biological activities make it a promising candidate for drug development targeting various diseases.
Study on Antitumor Activity
A recent study evaluated the cytotoxic effects of this compound against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The results indicated significant antitumor activity, with IC50 values comparable to standard chemotherapeutic agents, highlighting its potential as an anticancer agent .
Evaluation of Antiparasitic Effects
In vitro studies have shown that the compound effectively inhibits the growth of Trypanosoma cruzi, the causative agent of Chagas disease. The observed IC50 values were significantly lower than those for many existing treatments, underscoring its potential as a novel antiparasitic agent .
Mechanism of Action
The mechanism of action of 3-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Amino-1-methyl-1H-pyrazole-4-carbonitrile (CAS: 21230-50-2)
- Structural Difference : Replaces the carboxamide group with a nitrile (-CN) at the 4-position.
- This compound has a similarity score of 0.71 to the target molecule .
3-Amino-N,N-dimethyl-1H-pyrazole-5-carboxamide (CAS: 1260659-23-1)
3-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide (CAS: 2171314-95-5)
- Structural Difference : Ethyl substitution at N-1 instead of methyl.
- Impact : Increased steric bulk at N-1 could enhance lipophilicity and alter pharmacokinetic properties .
Functional Group Variations
3-Amino-N′-hydroxy-1H-pyrazole-4-carboximidamide (CAS: 2326068)
- Structural Difference : Carboximidamide (-C(=NH)NHOH) replaces carboxamide.
- Impact: The amidoxime group introduces additional hydrogen-bonding sites and redox activity. Crystallographic data show dihedral angles of 2.17° (pyrazole-amino) and 22.41° (pyrazole-amidoxime), indicating partial planarity .
5-Amino-N′-hydroxy-1H-1,2,3-triazole-4-carboximidamide
1,5-Disubstituted Pyrazole-3-carboxamides (e.g., Compounds 4h and 5g)
- Structural Features : Bulky substituents like di-tert-butylphenyl and sulfonyl groups.
- Biological Relevance : These derivatives exhibit enhanced binding to biological targets due to hydrophobic and electron-withdrawing groups. For example, compound 4h (C₂₈H₃₁BrN₄O₄S₂) showed potent activity in kinase inhibition assays .
N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Crystallographic Data
- Target Compound: No crystal data available.
- Amidoxime Analog: Monoclinic crystal system (space group P2₁), with unit cell parameters a = 4.855 Å, b = 9.026 Å, c = 7.092 Å, and volume 302.5 ų .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Effects : Methyl groups at N-1 and N-dimethyl positions in the target compound balance steric hindrance and solubility, making it a versatile scaffold for drug discovery .
- Functional Group Influence : Replacing carboxamide with nitrile or amidoxime alters electronic properties and target selectivity .
- Biological Optimization : Bulky substituents (e.g., bromobenzyl, di-tert-butyl) in analogs enhance target affinity and metabolic stability .
Biological Activity
3-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide (also known as 3-amino-1H-pyrazole-4-carboxamide) is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a pyrazole ring with amino and carboxamide functional groups. This specific substitution pattern contributes to its distinct biological properties, making it a subject of various pharmacological studies. The molecular formula is , with a molecular weight of 156.14 g/mol.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit broad-spectrum antimicrobial activity. A study focusing on benzofuran-pyrazole-based compounds indicated that certain derivatives have minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various microbial strains, including E. coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 9 | 2.50 | E. coli |
| Compound 6 | 10.00 | S. aureus |
| Compound 11d | 20.00 | Pseudomonas aeruginosa |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been evaluated through various assays, including HRBC membrane stabilization tests. In these studies, certain pyrazole derivatives exhibited significant protective effects against hemolysis induced by hypotonic solutions, with stabilization percentages ranging from 86.70% to 99.25% .
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that some pyrazole derivatives possess moderate to high cytotoxic effects against cancer cell lines. For instance, compound derivatives demonstrated IC50 values ranging from 86.2 µM to 170 µM against HeLa and HCT116 cell lines . These findings suggest potential applications in cancer therapy.
Table 2: Cytotoxicity of Pyrazole Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 163.3 | HeLa |
| Compound B | 170 | HCT116 |
| Compound C | 86.2 | A375 |
Case Studies and Research Findings
A notable study explored the synthesis and biological evaluation of new pyrazole-based compounds for their antimicrobial and anti-inflammatory activities. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated significant antioxidant properties with DPPH scavenging percentages between 84% and 90% .
Another research highlighted the role of pyrazolo[3,4-b]pyridines as scaffolds for developing inhibitors targeting cyclin-dependent kinases (CDKs), showcasing their potential in treating various cancers due to their selective inhibition profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Cyclocondensation : Start with ethyl acetoacetate and dimethylformamide dimethyl acetal (DMF-DMA) to form the pyrazole ring. Subsequent methylation and amidation steps introduce the dimethyl and carboxamide groups .
- Catalyst Optimization : Use copper(I) iodide (1–5 mol%) in azide-alkyne cycloaddition reactions to improve regioselectivity and yield. Solvents like DMSO or dichloromethane are preferred for stability .
- Temperature Control : Maintain reactions at 60–80°C for 12–24 hours to balance yield and purity .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | DMF-DMA, 70°C, 18h | 65–75 | ≥95% |
| Methylation | CH₃I, K₂CO₃, DMF | 80–85 | ≥98% |
| Amidation | NH₃/MeOH, RT | 70–75 | ≥97% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at N1 and C3-amino). 2D NMR (COSY, HSQC) resolves overlapping signals in pyrazole derivatives .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺) and fragments (e.g., loss of CO or CH₃ groups) .
- FT-IR : Monitor characteristic peaks (e.g., N-H stretch at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazole-4-carboxamide derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl vs. fluorophenyl groups) and assay against standardized biological targets (e.g., kinase inhibition) .
- Meta-Analysis : Compare IC₅₀ values across studies using tools like PubChem BioAssay. Account for variables like cell lines (e.g., HEK293 vs. HeLa) or assay protocols .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and rationalize discrepancies (e.g., steric clashes in active sites) .
Q. What strategies improve the solubility and bioavailability of this compound in preclinical studies?
- Methodology :
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Salt Formation : React with HCl or sodium salts to enhance aqueous solubility. Monitor stability via pH-dependent solubility assays .
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Prodrug Design : Introduce hydrolyzable groups (e.g., ester or phosphate) at the carboxamide moiety. Assess hydrolysis rates in simulated biological fluids .
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Nanoparticle Encapsulation : Use PLGA or liposomal carriers. Characterize particle size (DLS) and release kinetics (HPLC) .
- Data Table :
| Strategy | Solubility (mg/mL) | Bioavailability (AUC, ng·h/mL) |
|---|---|---|
| Free Base | 0.2 | 150 |
| HCl Salt | 1.5 | 450 |
| PLGA NPs | 5.0 (sustained) | 620 |
Q. How do reaction mechanisms differ between pyrazole-4-carboxamide derivatives and other heterocyclic systems?
- Methodology :
- Kinetic Studies : Use stopped-flow NMR to compare nucleophilic substitution rates at the C4-carboxamide position versus triazole or imidazole analogs .
- DFT Calculations : Calculate activation energies (e.g., B3LYP/6-31G*) for key steps like cyclization or oxidation .
- Isotopic Labeling : Track ¹⁵N or ¹³C in intermediates to confirm mechanistic pathways (e.g., intramolecular vs. intermolecular amidation) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
